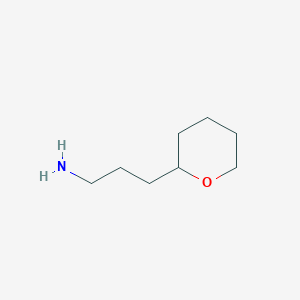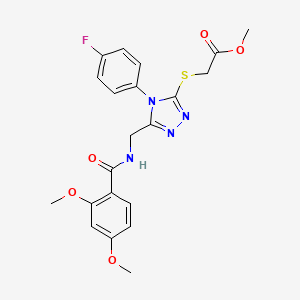![molecular formula C22H21NO4S2 B2773227 N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline CAS No. 65649-95-8](/img/structure/B2773227.png)
N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, various benzenesulfonic acid derived compounds were synthesized and evaluated as competitive inhibitors of human neutrophil elastase (hNE) . The synthesis involved the use of starting materials, solvents, and catalysts, and the reaction was carried out at room temperature .Applications De Recherche Scientifique
Fluorescent Scaffolds and Material Design
N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline and its derivatives demonstrate significant potential in the design of fluorescent scaffolds through intramolecular hydrogen bonds. These compounds exhibit high fluorescence emissions in the solid state, facilitated by well-defined intramolecular hydrogen bonds that immobilize rotatable amino groups, resulting in fluorescence enhancement and improved photostability. Their absorption and fluorescence spectra indicate a push-pull effect with an extended π-conjugated system, suggesting their utility in creating solid-state fluorescence materials and turn-on-type probes based on aggregation-induced emission, particularly for selective DNA detection due to their enhanced environmental sensitivity to solvent polarity and viscosity (Beppu et al., 2014).
Conducting Polymers
The chemical polymerization of aniline and related compounds can lead to novel water-soluble conducting polyaniline copolymers, such as poly(aniline-co-N-(4-sulfophenyl)aniline) (PAPSA). These copolymers demonstrate a range of conductivities, highlighting their potential in electronic applications. The blend of aniline derivatives with sulfonate groups offers a balance between conductivity and solubility, making these materials suitable for use in advanced electronic devices and sensors (Nguyen et al., 1994).
Antimicrobial Agents
Derivatives of this compound have been investigated for their antimicrobial properties. The design and synthesis of new compounds containing this chemical structure, combined with β-lactam drugs and cyclic imide, demonstrate significant antibacterial and antifungal activities. This suggests a promising approach for the development of new antimicrobial agents, leveraging the unique chemical structure of this compound for enhanced biological activity (Fadel & Al-Azzawi, 2021).
Corrosion Inhibition
This compound and its derivatives have also shown efficacy as corrosion inhibitors for metals in acidic environments. Studies demonstrate that these compounds can efficiently inhibit the corrosion of mild steel by forming a protective layer on the metal surface, adhering to Langmuir’s isotherm. The effectiveness of these inhibitors is attributed to their strong adsorption onto the metal surface, offering a promising solution for protecting industrial machinery and infrastructure from corrosive damage (Daoud et al., 2014).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with other molecules. In the case of benzenesulfonic acid derivatives, they were evaluated as competitive inhibitors of human neutrophil elastase (hNE), which is involved in the treatment of Acute Respiratory Distress Syndrome (ARDS) .
Propriétés
IUPAC Name |
N-[2,2-bis-(4-methylphenyl)sulfonylethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S2/c1-17-8-12-20(13-9-17)28(24,25)22(16-23-19-6-4-3-5-7-19)29(26,27)21-14-10-18(2)11-15-21/h3-16,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGORYCADIADOBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2773146.png)
![4-{[(Diaminomethylidene)amino]methyl}benzoic acid hydrate](/img/structure/B2773147.png)



![N-(benzo[d]thiazol-5-yl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2773154.png)
![1-(3-Methylphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2773156.png)

![2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid](/img/structure/B2773159.png)
![4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline](/img/structure/B2773160.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2773161.png)

![6-Ethynylspiro[3.3]heptan-2-one](/img/structure/B2773164.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2773167.png)